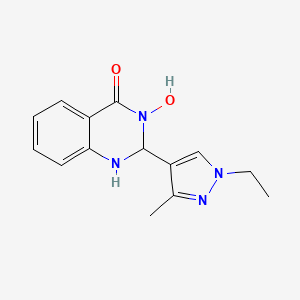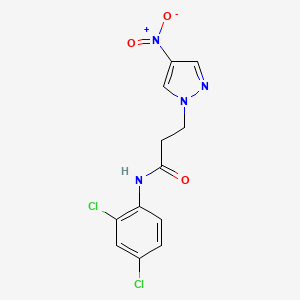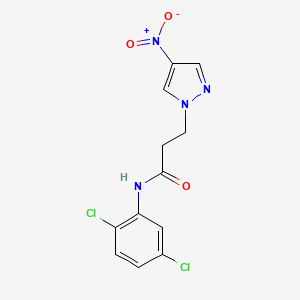![molecular formula C16H19IN4O2 B4342929 4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4342929.png)
4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with iodine, a methyl group, and a morpholinylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Attachment of the morpholinylmethylphenyl group: This step often involves a nucleophilic substitution reaction where the morpholinylmethylphenyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and morpholinylmethylphenyl groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Lacks the iodine and morpholinylmethyl groups.
4-iodo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the morpholinylmethylphenyl group.
Uniqueness
4-IODO-1-METHYL-N~3~-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the iodine and morpholinylmethylphenyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
4-iodo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOCMGWUSMJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-[(FURAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B4342850.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE](/img/structure/B4342853.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4342856.png)
![3-[(2-chlorophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B4342859.png)
![2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4342869.png)

![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4342891.png)
![3-[(4-chlorophenoxy)methyl]-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4342893.png)
![1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B4342896.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B4342898.png)


![4-bromo-1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4342937.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4342946.png)
